Dextrin Palmitate

Description

BenchChem offers high-quality Dextrin Palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dextrin Palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

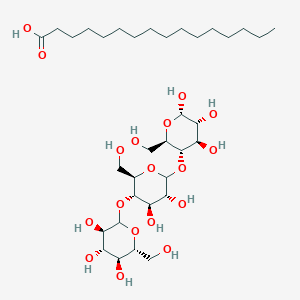

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYYWJABWFHFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of Dextrin Palmitate for research applications?

For Researchers, Scientists, and Drug Development Professionals

Dextrin Palmitate, the ester of dextrin and palmitic acid, is a versatile biopolymer that has garnered significant interest in various research and development sectors, particularly in pharmaceuticals and cosmetics.[1] Its unique physicochemical properties make it an excellent candidate for applications ranging from emulsion stabilization and viscosity modification to the formation of sophisticated drug delivery systems.[] This technical guide provides an in-depth overview of the core physicochemical properties of Dextrin Palmitate, detailed experimental protocols for its characterization, and logical workflows for its synthesis and application.

Core Physicochemical Properties

Dextrin Palmitate is typically a white to yellowish, odorless powder.[1][3] Its amphiphilic nature, stemming from the hydrophilic dextrin backbone and the hydrophobic palmitate side chains, is central to its functionality.[4] This structure allows it to act as an effective emulsifier and stabilizer for oil-in-water and water-in-oil emulsions.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of Dextrin Palmitate reported in the literature. It is important to note that some properties, such as molecular weight and degree of substitution, can vary depending on the parent dextrin and the synthesis conditions.

| Property | Value | References |

| Molecular Formula | C54H102O9 (representative) | [5] |

| Molecular Weight ( g/mol ) | ~895.38 (representative) | [5] |

| Melting Point (°C) | 80 - 130 | |

| Density (g/mL at 25°C) | 0.53 | |

| Saponification Value (mg KOH/g) | Varies depending on the degree of substitution | [6][7] |

| Acid Value (mg KOH/g) | ≤ 7.0 | [3] |

| Property | Description | References |

| Appearance | White to yellowish powder | [3] |

| Solubility | Soluble in organic solvents and cosmetic oils such as hydrocarbons, esters, and triglycerides.[1][3] Insoluble to sparingly soluble in water. | [1][3] |

| Degree of Substitution (DS) | The average number of palmitoyl groups per glucose unit. Can be controlled during synthesis and is a critical parameter influencing the polymer's properties. | [4][8] |

Experimental Protocols

This section details the methodologies for characterizing the key physicochemical properties of Dextrin Palmitate.

Determination of Degree of Substitution (DS)

The Degree of Substitution is a crucial parameter that dictates the amphiphilicity and, consequently, the functional properties of Dextrin Palmitate. It can be determined using spectroscopic and titrimetric methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H NMR and ¹³C NMR spectroscopy can be used to determine the DS by comparing the integration of signals corresponding to the protons or carbons of the palmitoyl chains with those of the anhydroglucose units of the dextrin backbone.[4][9]

-

Protocol:

-

Dissolve a precisely weighed amount of Dextrin Palmitate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and/or ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Identify the characteristic peaks for both the palmitoyl group and the dextrin backbone.

-

Calculate the DS by taking the ratio of the integrated peak areas, normalized to the number of protons or carbons in each respective unit.[10][11]

-

2. Saponification and Titration:

-

Principle: This method involves the hydrolysis of the ester bonds in Dextrin Palmitate using a known excess of alkali (e.g., potassium hydroxide). The unreacted alkali is then back-titrated with a standard acid. The amount of alkali consumed is proportional to the amount of palmitoyl groups, from which the DS can be calculated.[6][7][12]

-

Protocol:

-

Accurately weigh a sample of Dextrin Palmitate into a round-bottom flask.

-

Add a known excess volume of standardized alcoholic potassium hydroxide solution.

-

Reflux the mixture for a specified time (e.g., 1 hour) to ensure complete saponification.[12]

-

Allow the solution to cool to room temperature.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the excess KOH with a standardized solution of hydrochloric acid until the endpoint is reached.

-

Perform a blank titration without the Dextrin Palmitate sample.

-

Calculate the saponification value and subsequently the DS using the following formula:[7][13] Saponification Value (SV) = [(B - S) × M × 56.1] / W Where:

-

B = volume of HCl solution for the blank (mL)

-

S = volume of HCl solution for the sample (mL)

-

M = molarity of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

-

Principle: DSC is used to determine the melting point and other thermal transitions of Dextrin Palmitate by measuring the difference in heat flow between the sample and a reference as a function of temperature.[14][15][16][17]

-

Protocol:

-

Accurately weigh a small amount of Dextrin Palmitate (typically 5-10 mg) into an aluminum DSC pan and seal it hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).[18]

-

Record the heat flow as a function of temperature. The melting point is typically determined as the peak temperature of the endothermic transition.

-

Rheological Characterization

-

Principle: Rotational viscometers or rheometers are used to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of Dextrin Palmitate solutions and gels.[19][20][21][22] This information is crucial for its application as a thickener and gelling agent.

-

Protocol for Viscosity Measurement:

-

Prepare solutions or gels of Dextrin Palmitate in the desired solvent or oil at various concentrations.

-

Select an appropriate spindle or geometry (e.g., cone-plate, parallel-plate) for the viscometer based on the expected viscosity of the sample.

-

Equilibrate the sample to the desired temperature.

-

Measure the torque required to rotate the spindle at a series of increasing shear rates.

-

Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).[23]

-

-

Protocol for Viscoelastic Measurement (Oscillatory Rheology):

Emulsion Preparation and Characterization

-

Principle: Dextrin Palmitate's amphiphilic nature allows it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions.[26] The stability and droplet size of these emulsions are key performance indicators.

-

Protocol for Emulsion Preparation:

-

Dissolve Dextrin Palmitate in the continuous phase (either water or oil).

-

Gradually add the dispersed phase while homogenizing using a high-shear mixer or sonicator.

-

Continue homogenization for a set period to achieve a fine and uniform emulsion.[27]

-

-

Protocol for Emulsion Characterization:

-

Droplet Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and size distribution of the emulsion.

-

Microscopy: Observe the emulsion morphology using optical or electron microscopy.

-

Stability Testing: Monitor the emulsion for signs of instability (e.g., creaming, coalescence, phase separation) over time at different storage conditions (e.g., room temperature, elevated temperature).

-

Critical Micelle Concentration (CMC) Determination

-

Principle: The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is typically observed as a sharp change in a physical property of the solution versus surfactant concentration.[28][29][30][31]

-

General Protocol (using Surface Tensiometry):

-

Prepare a series of Dextrin Palmitate solutions in water (or another suitable solvent) with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the Dextrin Palmitate concentration.

-

The CMC is determined from the breakpoint in the curve, where the surface tension ceases to decrease significantly with increasing concentration.

-

Synthesis and Application Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis of Dextrin Palmitate and its application in forming an oil gel.

Caption: Synthesis workflow for Dextrin Palmitate via esterification.

Caption: Workflow for the formation of an oil gel using Dextrin Palmitate.

Applications in Research and Drug Development

The unique properties of Dextrin Palmitate make it a valuable excipient in pharmaceutical formulations. Its ability to form stable gels with a wide range of oils makes it suitable for topical and transdermal drug delivery systems.[3][32] The formation of a stable emulsion is critical for the delivery of poorly water-soluble drugs. Furthermore, Dextrin Palmitate can be used to modify the release profile of active pharmaceutical ingredients from various dosage forms.[33] As a biocompatible and biodegradable polymer, it is also being explored for more advanced applications in drug targeting and controlled release.[8][25]

References

- 1. CAS 83271-10-7: Dextrin palmitate | CymitQuimica [cymitquimica.com]

- 3. kcia.or.kr [kcia.or.kr]

- 4. Dextrin Palmitate | 83271-10-7 | Benchchem [benchchem.com]

- 5. specialchem.com [specialchem.com]

- 6. Saponification value - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Synthesis and characterization of dextran palmitate for extrusion 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. perkinelmer.com.ar [perkinelmer.com.ar]

- 15. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. mdpi.com [mdpi.com]

- 19. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 20. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 21. mrclab.com [mrclab.com]

- 22. worldoftest.com [worldoftest.com]

- 23. cscscientific.com [cscscientific.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Preparation and characterization of emulsion stabilized by octenyl succinic anhydride-modified dextrin for improving storage stability and curcumin encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]

- 28. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 29. cris.unibo.it [cris.unibo.it]

- 30. fpharm.uniba.sk [fpharm.uniba.sk]

- 31. mdpi.com [mdpi.com]

- 32. ulprospector.com [ulprospector.com]

- 33. repositorium.uminho.pt [repositorium.uminho.pt]

An In-depth Technical Guide to the Synthesis and Chemical Structure Elucidation of Dextrin Palmitate

For Researchers, Scientists, and Drug Development Professionals

Dextrin palmitate is a versatile esterified polysaccharide that has garnered significant attention across the pharmaceutical, cosmetic, and food industries.[1][2] Its unique amphiphilic nature, stemming from a hydrophilic dextrin backbone and lipophilic palmitate side chains, allows it to function effectively as an emulsifier, stabilizer, and gelling agent.[][4][5] This guide provides a comprehensive overview of its synthesis, purification, and the analytical techniques employed for the elucidation of its complex chemical structure.

Chemical Structure of Dextrin Palmitate

Dextrin palmitate is not a single molecular entity but rather a family of modified polysaccharides. Its structure is defined by two primary components:

-

The Dextrin Backbone : Dextrin is a low-molecular-weight carbohydrate produced by the hydrolysis of starch, typically from sources like corn or potatoes.[1][6] The backbone consists of D-glucose monomer units linked primarily by α-(1→4) glycosidic bonds, with α-(1→6) glycosidic bonds creating branch points.[6] The length and branching of the dextrin chain can vary, influencing the final properties of the derivative.

-

The Palmitate Side Chains : Palmitic acid (hexadecanoic acid) is a common 16-carbon saturated fatty acid.[6] In dextrin palmitate, the carboxyl group of palmitic acid forms an ester bond with the available hydroxyl groups on the glucose units of the dextrin backbone.[][6]

The final properties of dextrin palmitate, such as its gelling strength and emulsification capacity, are highly dependent on the degree of substitution (DS)—the average number of palmitate groups attached per glucose unit—and the molecular weight of the dextrin starting material.[5]

Synthesis of Dextrin Palmitate

The synthesis of dextrin palmitate is achieved through the esterification of dextrin. Two primary methods are commonly employed: direct esterification with palmitic acid and acylation with a more reactive derivative, palmitoyl chloride.

2.1. Method 1: Direct Esterification with Palmitic Acid

This method involves the direct reaction between dextrin and palmitic acid at high temperatures, often in the presence of a catalyst and a high-boiling point solvent. A detailed protocol based on patented methods is outlined below.[7]

Experimental Protocol:

-

Dispersion : Dextrin is dispersed in an amide solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature range of 150-160°C to ensure proper dissolution and activation of the hydroxyl groups.[1][7]

-

Esterification Reaction : Palmitic acid is added to the heated dextrin dispersion, followed by the addition of a catalyst like sulfamic acid. The reaction mixture is stirred uniformly and maintained at 150-160°C for a period of 8 to 12 hours to facilitate the esterification process.[1][7]

-

Purification : Upon completion, the reaction mixture is cooled. The product is purified by washing it multiple times to remove unreacted starting materials, solvent, and catalyst. This typically involves:

-

Isolation : The purified solid product is collected, typically via filtration, and then dried and pulverized to obtain the final dextrin palmitate powder.[1][7]

Table 1: Example Synthesis Parameters for Direct Esterification

| Parameter | Value | Reference |

|---|---|---|

| Dextrin | 50.4 g | [7] |

| Palmitic Acid | 76.8 g - 102.4 g | [7] |

| Solvent | 1000 mL Dimethylformamide (DMF) | [7] |

| Catalyst | 5 g - 7 g Sulfamic Acid | [7] |

| Reaction Temperature | 150 - 160 °C | [7] |

| Reaction Time | 8 - 12 hours |[7] |

2.2. Method 2: Acylation with Palmitoyl Chloride

To achieve esterification under milder conditions or to potentially increase yield, the more reactive palmitoyl chloride can be used instead of palmitic acid.[5][6]

Experimental Protocol:

-

Dispersion : Dextrin is dispersed in a suitable solvent such as dimethylformamide.[6]

-

Catalysis : A basic catalyst, such as β-picoline, is added to the dispersion. This base acts as a proton scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[6]

-

Acylation Reaction : Palmitoyl chloride is added to the mixture. The highly reactive acid chloride readily reacts with the hydroxyl groups of dextrin via a nucleophilic acyl substitution mechanism.[6]

-

Purification and Isolation : The purification process is similar to the direct esterification method, involving washing steps to remove the solvent, catalyst, and any unreacted reagents, followed by drying to yield the final product.

Chemical Structure Elucidation

A combination of analytical techniques is required to confirm the successful synthesis and to characterize the chemical structure of dextrin palmitate, including the degree of substitution and molecular weight.

Table 2: Analytical Techniques for Dextrin Palmitate Characterization

| Technique | Information Obtained |

|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups. A characteristic ester carbonyl (C=O) peak (approx. 1735-1750 cm⁻¹) indicates successful esterification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed structural information. Allows for the calculation of the Degree of Substitution (DS) by comparing the signal integrals of the palmitate chain protons with those of the anomeric protons of the dextrin backbone. |

| Size Exclusion / Gel Permeation Chromatography (SEC/GPC) | Determines the average molecular weight (Mw) and the molecular weight distribution (polydispersity index) of the polymer.[8] |

| Differential Scanning Calorimetry (DSC) | Investigates thermal properties, such as melting point and glass transition temperature, which are influenced by the degree of esterification.[9] |

| Rheology | Characterizes the viscoelastic and gelling properties of the material in various solvents, which is critical for its application as a thickener or stabilizer.[9] |

References

- 1. Buy Dextrine palmitate (EVT-1725741) | 83271-10-7 [evitachem.com]

- 2. Buy DEXTRIN PALMITATE/ETHYLHEXANOATE (EVT-1512629) | 183387-52-2 [evitachem.com]

- 4. CAS 83271-10-7: Dextrin palmitate | CymitQuimica [cymitquimica.com]

- 5. ecotech1.com [ecotech1.com]

- 6. Dextrin Palmitate | 83271-10-7 | Benchchem [benchchem.com]

- 7. CN111154004A - Preparation method of dextrin palmitate - Google Patents [patents.google.com]

- 8. Dextrins as potential carriers for drug targeting: tailored rates of dextrin degradation by introduction of pendant groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility Profile of Dextrin Palmitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrin palmitate, an ester of dextrin and palmitic acid, is a versatile polymer widely utilized in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, combining a hydrophilic dextrin backbone with lipophilic palmitate side chains, imparts unique functional properties, including emulsification, thickening, and gelling of organic phases. A thorough understanding of its solubility profile in various organic solvents is critical for formulation development, enabling the optimization of product performance, stability, and sensory attributes. This technical guide provides a comprehensive overview of the solubility of dextrin palmitate in a range of organic solvents, details experimental protocols for solubility determination, and presents logical workflows for formulation development.

Qualitative and Semi-Quantitative Solubility Data

Dextrin palmitate exhibits broad solubility in a variety of non-aqueous solvents, a characteristic driven by the long-chain fatty acid esterification of the polysaccharide backbone. While precise quantitative solubility data (e.g., mg/mL) is not extensively published in publicly available literature, a wealth of qualitative and semi-quantitative information from technical data sheets and patent literature provides a strong foundation for solvent selection in formulation development.

The solubility of dextrin palmitate is generally characterized by its ability to form clear, stable gels or viscous solutions in various organic media, particularly upon heating. The concentration at which gelation occurs can be considered a semi-quantitative indicator of its solubility and thickening efficacy in a given solvent.

Table 1: Solubility of Dextrin Palmitate in Various Organic Solvents

| Solvent Class | Specific Solvents | Solubility/Compatibility | Observations and Conditions | Citations |

| Hydrocarbons | Mineral Oil, Liquid Paraffin, Isododecane, Isohexadecane | Soluble/Compatible, Gelling Agent | Forms stable oil gels. Dissolution is typically achieved by heating to 80-90°C with stirring. A video demonstration shows the preparation of a 10% w/w gel in mineral oil. | [1][2][3][4][5] |

| Esters | Isopropyl Myristate, Isopropyl Palmitate, Isononyl Isononanoate, Ethylhexanoate | Soluble/Compatible, Gelling Agent | Widely compatible with cosmetic esters. Used to create stable gels and emulsions. | [1][2][4][6] |

| Triglycerides | Vegetable Oils (e.g., Castor Oil) | Soluble/Compatible | Functions as a thickener and stabilizer in vegetable oil-based formulations. | [1][2][7] |

| Higher Alcohols | Octyldodecanol, Isostearyl Alcohol, Hexyldecanol | Gelling Agent | Effective for gelling higher molecular weight alcohols. | |

| Ketones | General | Gelling Agent | Mentioned as a gelling agent for ketones, though specific examples are scarce in the reviewed literature. | |

| Silicones | Cyclopentasiloxane | Compatible (Specific Grades) | Certain grades of dextrin palmitate, such as Rheopearl ISK2, are specifically designed to gel silicone oils like cyclopentasiloxane. | [1] |

| Water | Insoluble to Sparingly Soluble | There are conflicting reports, with some sources stating it is soluble and others indicating it is insoluble or has variable solubility. The lipophilic palmitate chains significantly reduce the water solubility of the parent dextrin. | [8] |

Experimental Protocols

Protocol for Qualitative and Semi-Quantitative Solubility Determination (Visual Method)

This method is suitable for initial screening of solvents and estimating the gelling concentration.

1. Materials:

- Dextrin Palmitate powder

- A range of organic solvents (as listed in Table 1)

- Glass vials with screw caps

- Magnetic stirrer and stir bars

- Heating plate or water bath with temperature control

- Analytical balance

2. Procedure:

- Prepare a series of vials for each solvent to be tested.

- Into each vial, weigh a specific amount of the organic solvent (e.g., 10 g).

- Add increasing amounts of dextrin palmitate to each vial to create a concentration gradient (e.g., 1%, 2%, 5%, 10% w/w).

- Add a magnetic stir bar to each vial.

- Place the vials on a heating magnetic stirrer and heat to 85-95°C while stirring.[1][5][7]

- Continue heating and stirring until the dextrin palmitate is fully dispersed and the solution becomes clear, indicating dissolution.[1]

- Once dissolved, stop heating and stirring and allow the solutions to cool to room temperature (20-25°C) undisturbed.

- Visually inspect the samples for clarity, the formation of a gel, and any signs of precipitation or phase separation.

- The lowest concentration at which a stable, self-supporting gel forms can be recorded as the critical gelling concentration, a semi-quantitative measure of solubility and efficacy.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of the saturation solubility of dextrin palmitate in a given solvent at a specific temperature.

1. Materials:

- Dextrin Palmitate powder

- Selected organic solvent

- Thermostatically controlled shaker bath or incubator

- Centrifuge

- Analytical balance

- Evaporating dish or pre-weighed aluminum pans

- Vacuum oven

2. Procedure:

- Add an excess amount of dextrin palmitate to a known volume or weight of the selected organic solvent in a sealed container. The excess is crucial to ensure that a saturated solution is formed.

- Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

- Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After the equilibration period, allow the suspension to settle.

- Carefully transfer a known volume of the clear supernatant to a centrifuge tube, avoiding transfer of any undissolved solid.

- Centrifuge the supernatant at a high speed to sediment any remaining suspended particles.

- Accurately transfer a known volume of the clear, saturated solution to a pre-weighed evaporating dish.

- Evaporate the solvent in a vacuum oven at a temperature that will not degrade the dextrin palmitate.

- Once the solvent is completely evaporated, weigh the evaporating dish containing the dried dextrin palmitate residue.

- Calculate the solubility as the mass of the dissolved dextrin palmitate per volume of solvent (e.g., in g/100 mL).

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining solubility and a logical decision-making process for incorporating dextrin palmitate into a formulation.

References

- 1. Rheopearl | Chiba Flour Milling Co.,Ltd. [chiba-seifun.co.jp]

- 2. ulprospector.com [ulprospector.com]

- 3. youtube.com [youtube.com]

- 4. EP1386600A1 - Composition gelled with a dextrin ester - Google Patents [patents.google.com]

- 5. bansaltrading.com [bansaltrading.com]

- 6. scribd.com [scribd.com]

- 7. kcia.or.kr [kcia.or.kr]

- 8. CAS 83271-10-7: Dextrin palmitate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Dextrin Palmitate: Molecular Weight and its Influence on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrin Palmitate, a versatile esterified polysaccharide, has garnered significant attention across the pharmaceutical, cosmetic, and food industries for its exceptional emulsifying, stabilizing, and gelling capabilities. Its performance is intrinsically linked to its molecular weight, a parameter that is not fixed but rather a distribution influenced by the degree of polymerization of the dextrin backbone and the extent of palmitic acid substitution. This technical guide provides a comprehensive exploration of Dextrin Palmitate, focusing on the critical relationship between its molecular weight and its functional properties. Detailed experimental protocols for synthesis and characterization are provided, alongside a quantitative analysis of its properties, to empower researchers in the rational design and application of this multifaceted excipient.

Introduction

Dextrin Palmitate is synthesized through the esterification of dextrin, a low-molecular-weight carbohydrate derived from starch hydrolysis, with palmitic acid, a saturated fatty acid.[1] This modification imparts an amphiphilic nature to the otherwise hydrophilic dextrin, enabling it to function as a highly effective oil-in-water (o/w) and water-in-oil (w/o) emulsifier and stabilizer. The variability in the molecular structure of Dextrin Palmitate, arising from differences in the chain length of the dextrin and the number of attached palmitate groups, gives rise to a range of materials with distinct physicochemical properties. Understanding and controlling this variability is paramount for optimizing its performance in diverse applications, from enhancing the texture of cosmetic creams to engineering sophisticated drug delivery systems.

The Variable Molecular Weight of Dextrin Palmitate

The molecular weight of Dextrin Palmitate is not a singular value but rather a range, primarily dictated by two key factors:

-

Degree of Polymerization (DP) of the Dextrin Backbone: Dextrins are mixtures of D-glucose polymers linked by α-(1→4) or α-(1→6) glycosidic bonds. The average number of glucose units in the dextrin chains, or the degree of polymerization, can vary significantly depending on the starch source and the hydrolysis method (enzymatic or acidic).[2]

-

Degree of Substitution (DS) of Palmitate Groups: The DS refers to the average number of hydroxyl groups per glucose unit that have been esterified with palmitic acid. The theoretical maximum DS is 3. The molar ratio of dextrin to the acylating agent (e.g., palmitoyl chloride) during synthesis is a critical parameter that influences the final DS.[3]

This inherent heterogeneity means that different commercial grades of Dextrin Palmitate can exhibit a wide spectrum of molecular weights, which in turn governs their functional attributes. For instance, a patent describes dextrin esters with a weight-average molecular weight ranging from 10,000 to 30,000 Da, corresponding to a degree of substitution of less than 2 and a degree of polymerization (n) between 3 and 150.

Impact of Molecular Weight on Physicochemical Properties

The molecular weight and the degree of substitution of Dextrin Palmitate are pivotal in determining its performance as a functional excipient. A higher degree of palmitate substitution generally enhances the lipophilicity of the molecule, leading to stronger interactions with oil phases.

Gelling and Thickening

The ability of Dextrin Palmitate to form gels in oil-based systems is one of its most valuable properties. The strength of these gels is directly related to the average degree of substitution. A higher DS leads to more extensive intermolecular hydrophobic interactions, resulting in a stronger and more rigid gel network. A patent suggests that for effective oil-gelling, the average degree of substitution should be 1.5 or more.

Emulsification

As an emulsifier, Dextrin Palmitate's efficacy is governed by its amphiphilicity. The hydrophilic dextrin backbone resides in the aqueous phase, while the hydrophobic palmitate chains anchor in the oil phase, reducing interfacial tension and stabilizing the emulsion. The molecular weight of the dextrin precursor plays a significant role in this, influencing both the viscosity and the emulsification capacity of the final product.[2]

The following table summarizes the general relationship between the molecular characteristics of Dextrin Palmitate and its key functional properties.

| Molecular Characteristic | Property Affected | General Trend |

| Increasing Degree of Polymerization (DP) | Viscosity | Increases the viscosity of the formulation. |

| Emulsion Stability | Can enhance stability by providing a more substantial steric barrier. | |

| Increasing Degree of Substitution (DS) | Oil Gelling Strength | Increases, leading to firmer gels. |

| Lipophilicity | Increases, improving interaction with oil phases. | |

| Water Solubility | Decreases as the molecule becomes more hydrophobic. |

Experimental Protocols

Synthesis of Dextrin Palmitate

This protocol describes a general method for the synthesis of Dextrin Palmitate via esterification. The degree of substitution can be controlled by varying the molar ratio of dextrin to palmitoyl chloride.

Materials:

-

Dextrin (specify average molecular weight or DP if known)

-

Dimethylformamide (DMF, anhydrous)

-

Pyridine (anhydrous)

-

Palmitoyl chloride

-

Methanol

-

Deionized water

Procedure:

-

Disperse a known amount of dextrin in anhydrous DMF in a reaction vessel equipped with a stirrer and a nitrogen inlet.

-

Heat the dispersion to 80°C under a nitrogen atmosphere to ensure dryness and complete dissolution.

-

Add anhydrous pyridine to the solution as a basic catalyst.

-

Slowly add the desired molar equivalent of palmitoyl chloride to the reaction mixture dropwise.

-

Allow the reaction to proceed at 80°C for 4-6 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by pouring the reaction mixture into an excess of methanol.

-

Filter the precipitate and wash it extensively with methanol and then with deionized water to remove unreacted starting materials and byproducts.

-

Dry the purified Dextrin Palmitate under vacuum at 60°C to a constant weight.

Characterization of Dextrin Palmitate

4.2.1. Determination of Degree of Substitution (DS)

The DS can be determined using techniques such as titration after saponification or by spectroscopic methods like Nuclear Magnetic Resonance (NMR).

4.2.2. Molecular Weight Determination

Size Exclusion Chromatography (SEC) coupled with a multi-angle light scattering (MALS) detector is a standard method to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI) of the Dextrin Palmitate samples.

4.2.3. Viscosity Measurement

The viscosity of Dextrin Palmitate solutions or gels can be measured using a rotational viscometer or a rheometer.

Procedure for Gel Viscosity:

-

Prepare gels by dissolving a specific concentration of Dextrin Palmitate in a chosen oil (e.g., mineral oil, squalane) at an elevated temperature (e.g., 90-100°C) with stirring.

-

Cool the solution to room temperature to allow for gel formation.

-

Measure the viscosity using a viscometer with a suitable spindle at a defined shear rate and temperature.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key relationships and a typical experimental workflow for working with Dextrin Palmitate.

References

A Technical Guide to the Laboratory-Scale Production of Dextrin Palmitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the sources and manufacturing processes for dextrin palmitate, tailored for laboratory-scale applications. Dextrin palmitate, an ester of dextrin and palmitic acid, is a versatile compound utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and texturizing properties.[1][2][3][4] This document details the raw materials, synthesis methodologies, and experimental protocols necessary for its production in a research setting.

Raw Material Sources

Dextrin palmitate is a semi-synthetic compound derived from two primary components: dextrin and palmitic acid.[5] Both precursors have biogenic origins.[6]

-

Dextrin: A low-molecular-weight carbohydrate, dextrin is produced through the hydrolysis of starch.[6][7] Common botanical sources for the parent starch include corn, potatoes, and tapioca.[1][4][7] The dextrin backbone consists of D-glucose units linked by α-(1→4) or α-(1→6) glycosidic bonds, and the degree of branching can influence its properties.[6]

-

Palmitic Acid: Also known as hexadecanoic acid, this is the most common saturated fatty acid found in nature.[6] It is a major component of palm oil and can also be sourced from other animal and plant fats, such as meats, butter, and cheese.[6]

Manufacturing Processes for Lab-Scale Use

The synthesis of dextrin palmitate is achieved through the esterification of the hydroxyl groups on the dextrin backbone with the carboxyl group of palmitic acid.[1][3][6] Several methods can be employed, with chemical catalysis in an organic solvent being a well-documented approach for laboratory synthesis.

A prevalent method involves the direct reaction of dextrin and palmitic acid at high temperatures in the presence of a catalyst.[6] This process is favored for its straightforwardness and control over reaction conditions.[8]

-

Reaction Scheme: The fundamental reaction is a direct esterification where the hydroxyl (-OH) groups of the glucose units in dextrin react with the carboxylic acid (-COOH) group of palmitic acid to form an ester bond (-O-CO-), with the elimination of water.

-

Key Components:

Other methodologies have been developed to enhance efficiency or modify the reaction conditions.

-

Using Palmitoyl Chloride: A more reactive derivative of palmitic acid, palmitoyl chloride, can be used. This method involves dispersing dextrin in a solvent like DMF with a basic catalyst, such as β-picoline. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[6]

-

Enzymatic Catalysis: Biocatalysts, such as lipases (e.g., Novozym 435), can be used for the esterification.[6] This approach typically requires milder conditions (temperatures of 40–70°C) and can offer greater specificity.[6] Key parameters to optimize include the molar ratio of substrates, enzyme loading, and reaction time.[6]

Quantitative Data for Synthesis

The following tables summarize key quantitative parameters for the chemical synthesis of dextrin palmitate as documented in patent literature.

Table 1: Parameters for Chemical Synthesis of Dextrin Palmitate via Direct Esterification

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Source |

|---|---|---|---|---|---|

| Dextrin (g) | 50.4 | 50.4 | 50.4 | 50.4 | [9][10] |

| Palmitic Acid (g) | 89.6 | 76.8 | 102.4 | 89.6 | [9][10] |

| Catalyst (Sulfamic Acid) (g) | 7 | 7 | 7 | 7 | [9][10] |

| Solvent (DMF) (ml) | 1000 | 1000 | 1000 | 1000 | [9][10] |

| Reaction Temperature (°C) | 155 | 155 | 158 | 160 | [9][10] |

| Reaction Time (hours) | 8 | 10 | 12 | 12 | [9][10] |

| Final Product Yield (g) | 113 | 99.2 | Not specified | 121 | [10] |

| Product Appearance | Light yellow-brown powder | Light yellow-brown powder | - | Light yellow-brown paste/powder |[10] |

Table 2: Optimized Parameters for Enzymatic Esterification of Various Substrates

| Product | Enzyme | Molar Ratio (Substrate:Acyl Donor) | Enzyme Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Source |

|---|---|---|---|---|---|---|---|

| Starch Palmitate | Novozym 435 | - | 5% (w/w) | 70 | 24 | DS of 1.04 | [6] |

| Puerarin Palmitate | Novozym 435 | 1:15 | 20 g/L | 40 | 3 | 98.97% | [6] |

| Dextrin Acetate | Lipozyme TL IM | 1:3 (glucose unit:vinyl acetate) | 2.5 U/mL | 60 | 24 | - |[6] |

Experimental Protocols for Lab-Scale Synthesis

This protocol is based on the methodology described in patent CN111154004A.[9][10]

Materials and Equipment:

-

Dextrin (e.g., from corn or potato starch)

-

Palmitic acid

-

Sulfamic acid

-

Dimethylformamide (DMF)

-

Methanol

-

Deionized water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Drying oven

-

Grinder or pulverizer

Procedure:

-

Dispersion: In a 2L three-neck round-bottom flask, disperse 50.4 g of dextrin in 1000 mL of dimethylformamide.

-

Heating: Begin stirring the mixture and heat it to 150-160°C using a heating mantle.[1][9][10]

-

Addition of Reactants: Once the target temperature is reached, add 76.8-102.4 g of palmitic acid to the flask. Continue stirring until it is uniformly mixed.[9]

-

Catalysis: Carefully add 7.0 g of sulfamic acid to the reaction mixture.[9][10]

-

Reaction: Maintain the reaction temperature between 150°C and 160°C with continuous stirring for 8 to 12 hours.[1][8][9][10] Monitor the reaction progress as needed.

-

Cooling and Initial Washing: After the reaction period, allow the mixture to cool to room temperature.

-

Purification:

-

Wash the resulting product by adding methanol to the flask, stirring, and then collecting the solid product via vacuum filtration. Repeat this methanol wash 3 to 5 times to remove unreacted materials and solvent.[1][9][10]

-

Subsequently, wash the collected solid with deionized water 2 to 3 times using the same filtration method.[1][9][10]

-

-

Drying: Dry the final solid product in an oven at 120°C for approximately 4 hours, or until a constant weight is achieved.[10]

-

Final Processing: Pulverize the dried product to obtain a fine powder.[1][9][10] If any magnetic impurities may have been introduced during grinding, a magnetic separation step can be performed.[10]

Visualizations

Caption: Workflow for the chemical synthesis of dextrin palmitate.

Caption: Simplified esterification reaction of dextrin and palmitic acid.

References

- 1. Buy Dextrine palmitate (EVT-1725741) | 83271-10-7 [evitachem.com]

- 2. specialchem.com [specialchem.com]

- 3. CAS 83271-10-7: Dextrin palmitate | CymitQuimica [cymitquimica.com]

- 4. kcia.or.kr [kcia.or.kr]

- 5. sincereskincare.com [sincereskincare.com]

- 6. Dextrin Palmitate | 83271-10-7 | Benchchem [benchchem.com]

- 7. cipherskincare.com [cipherskincare.com]

- 8. smolecule.com [smolecule.com]

- 9. CN111154004A - Preparation method of dextrin palmitate - Google Patents [patents.google.com]

- 10. Preparation method of dextrin palmitate - Eureka | Patsnap [eureka.patsnap.com]

Thermal Properties and Stability of Dextrin Palmitate: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties and stability of Dextrin Palmitate, a versatile polymer increasingly utilized in pharmaceutical and cosmetic formulations. Understanding these characteristics is critical for designing robust experimental protocols, ensuring product stability, and optimizing manufacturing processes. This document outlines key thermal parameters, detailed experimental methodologies for their determination, and visual workflows to guide laboratory practice.

Core Thermal Properties of Dextrin Palmitate

Dextrin Palmitate, an ester of dextrin and palmitic acid, exhibits thermal behavior that is crucial for its application as a gelling agent, stabilizer, and emulsifier.[1] Its performance in various formulations is directly influenced by its response to temperature changes.

Key Thermal Parameters

The thermal characteristics of Dextrin Palmitate are primarily defined by its melting point, glass transition temperature, and decomposition profile. The esterification of dextrin with palmitic acid generally enhances its thermal stability compared to unmodified dextrin.[2]

| Thermal Property | Value Range | Notes |

| Melting Point (Tm) | 80 - 130 °C | This wide range is characteristic of polymeric materials and can be influenced by the degree of substitution.[1][3][4][5][6][7] |

| Glass Transition (Tg) | Data not available | The glass transition is influenced by moisture content, similar to other polysaccharide-based materials.[1] Specific values are not readily found in public literature. |

| Decomposition Temperature | Onset of major decomposition is higher than native dextrin.[2] Maximum mass loss temperature is approximately 315-320 °C.[1] Dextrin esters can exhibit decomposition temperatures 40–60 °C higher than unmodified dextrin.[2] | Thermogravimetric analysis (TGA) reveals a multi-stage decomposition process. The initial weight loss at lower temperatures (e.g., 40-180°C) seen in native dextrin due to moisture is less pronounced.[2] |

Note: The specific thermal properties of Dextrin Palmitate can vary based on the degree of substitution (DS) of palmitic acid onto the dextrin backbone and the specific manufacturing process.[2]

Experimental Protocols for Thermal Analysis

Accurate characterization of Dextrin Palmitate's thermal properties is essential for its effective use. The following are detailed protocols for three key analytical techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot Stage Microscopy (HSM).

Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition

DSC is a fundamental technique for determining the melting point (Tm) and glass transition temperature (Tg) of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10]

Objective: To determine the melting temperature and glass transition temperature of Dextrin Palmitate.

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.[11]

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Heating/Cooling Cycle: A heat-cool-heat cycle is recommended to erase the thermal history of the material.

-

First Heating Scan: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.[8][10] This scan provides information on the initial state of the material.

-

Cooling Scan: Hold at 150 °C for 5 minutes to ensure complete melting. Cool the sample from 150 °C to 25 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Equilibrate at 25 °C for 5 minutes. Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min. The glass transition and melting point are typically determined from this second heating scan.

-

-

-

Data Analysis:

-

Glass Transition (Tg): Determine the Tg as the midpoint of the step change in the heat flow curve from the second heating scan.

-

Melting Point (Tm): Identify the Tm as the peak temperature of the endothermic melting event on the second heating scan. The area under the peak corresponds to the heat of fusion (ΔHm).

-

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical information about its thermal stability and decomposition profile.[13][14][15]

Objective: To evaluate the thermal stability and decomposition characteristics of Dextrin Palmitate.

Instrumentation: A Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation:

-

Place 5-10 mg of Dextrin Palmitate powder into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to study thermal decomposition. An oxidative atmosphere (e.g., air) can be used to study oxidative stability.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve (Weight % vs. Temperature):

-

Onset of Decomposition (Tonset): The temperature at which significant weight loss begins.

-

Decomposition Stages: Identify distinct steps in the weight loss curve, which correspond to different decomposition events.

-

-

Derivative TGA Curve (DTG) (d(Weight %)/dT vs. Temperature):

-

The peaks in the DTG curve indicate the temperatures of the maximum rate of weight loss for each decomposition stage.

-

-

Hot Stage Microscopy (HSM) for Visual Observation of Thermal Transitions

HSM combines an optical microscope with a temperature-controlled stage, allowing for the direct visual observation of thermal events such as melting, crystallization, and solid-state transitions.[16][17][18][19]

Objective: To visually observe the melting behavior and morphological changes of Dextrin Palmitate upon heating.

Instrumentation: A polarized light microscope equipped with a hot stage, a temperature controller, and a digital camera for image capture.

Methodology:

-

Sample Preparation:

-

Place a small amount of Dextrin Palmitate powder onto a glass microscope slide.

-

Gently place a coverslip over the sample.

-

-

Instrument Setup:

-

Place the slide onto the hot stage.

-

Focus on the sample particles using the microscope. Use polarized light to observe birefringence, which is indicative of crystallinity.[19]

-

-

Thermal Program:

-

Begin heating the sample from room temperature at a controlled rate, for example, 10 °C/min.

-

Continuously observe and record images or video of the sample as the temperature increases through the expected melting range (80-130 °C).

-

-

Data Analysis:

-

Morphological Changes: Note any changes in the shape, size, or appearance of the particles.

-

Melting Point: Record the temperature at which the last crystals disappear, which corresponds to the melting point. Observe the melting range from the initial softening to the complete liquefaction.

-

Recrystallization: If a cooling cycle is performed, observe any recrystallization behavior upon cooling the molten sample.

-

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for DSC, TGA, and HSM analysis of Dextrin Palmitate.

Caption: Workflow for DSC analysis of Dextrin Palmitate.

Caption: Workflow for TGA analysis of Dextrin Palmitate.

Caption: Workflow for HSM analysis of Dextrin Palmitate.

References

- 1. Buy Dextrine palmitate | 83271-10-7 [smolecule.com]

- 2. Dextrin Palmitate | 83271-10-7 | Benchchem [benchchem.com]

- 3. specialchem.com [specialchem.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. echemi.com [echemi.com]

- 6. chemwhat.com [chemwhat.com]

- 7. China Dextrin Palmitate 83271-10-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. 2.4. Differential Scanning Calorimetry [bio-protocol.org]

- 10. pslc.ws [pslc.ws]

- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. wcnt.wisc.edu [wcnt.wisc.edu]

- 14. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nishkaresearch.com [nishkaresearch.com]

- 17. Hot Stage Microscopy (HSM) – APFP [apfp.ulb.be]

- 18. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Biocompatibility and Initial Safety Assessment of Dextrin Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrin Palmitate, an ester formed from dextrin and palmitic acid, is a multifunctional excipient increasingly utilized in cosmetic and pharmaceutical formulations for its emulsifying, stabilizing, and texturizing properties.[1] This technical guide provides a comprehensive overview of the available biocompatibility and initial safety data for Dextrin Palmitate. The assessment covers key toxicological endpoints, including acute systemic toxicity, irritation, sensitization, and in vitro safety profiles. While data indicates a favorable safety profile for topical applications, this guide also highlights areas where specific data is limited and provides methodologies for standard assessment protocols relevant to further investigation. All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in the design and interpretation of future studies.

Chemical and Physical Properties

Dextrin Palmitate is a white to yellowish, odorless powder created through the esterification of dextrin, a carbohydrate derived from starch, with palmitic acid, a common saturated fatty acid.[2][3][4] This modification imparts an amphiphilic nature, allowing it to function as an effective oil-gelling agent, emulsifier, and viscosity controller in various formulations.[5]

Regulatory and Safety Overview

Dextrin Palmitate is widely considered safe for its intended use in cosmetic products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available data and concluded that Dextrin Palmitate is safe in the current practices of use and concentration in cosmetic formulations.[6] Furthermore, its precursor, dextrin, is affirmed as Generally Recognized as Safe (GRAS) for use in food by the U.S. Food and Drug Administration (FDA), suggesting a low intrinsic toxicity for the polysaccharide backbone.[7][8]

Preclinical Safety Assessment

The initial safety evaluation of Dextrin Palmitate has focused on acute toxicity, irritation, and sensitization, primarily in the context of cosmetic ingredient safety.

Acute Systemic Toxicity

Acute toxicity studies are designed to assess the potential adverse effects occurring within a short time after administration of a single high dose of a substance. For Dextrin Palmitate, the available data indicates a very low order of acute toxicity.

Table 1: Summary of Acute Toxicity Data for Dextrin Palmitate

| Test Type | Species | Route | Endpoint | Result | Reference(s) |

| Acute Dermal Toxicity | Rat | Dermal | LD50 | > 2,000 mg/kg | [6][9] |

| Acute Oral Toxicity* | Rat | Oral | LD50 | > 5,000 mg/kg | [9] |

| Acute Oral Toxicity** | Rat | Oral | LD50 | > 2,000 mg/kg | [10] |

*Data from a structurally similar modified corn starch. **Data from a food-grade dextrin (Nutriose FB).

Local Toxicity: Irritation and Sensitization

These studies evaluate the potential of a substance to cause local, reversible inflammatory effects on the skin and eyes (irritation) or to induce an allergic response after repeated exposure (sensitization).

Table 2: Summary of Irritation and Sensitization Data for Dextrin Palmitate

| Test Type | Species | Method | Result | Reference(s) |

| Skin Irritation | Rabbit | Not specified | Non-irritating | [6] |

| Skin Sensitization | Guinea Pig | Maximization Test | Non-sensitizing | [6] |

| Ocular Irritation* | Rabbit | OECD TG 405 | Minimal ocular irritant | [6] |

*Data from a structurally similar modified corn starch.

In Vitro Safety Assessment

In vitro biocompatibility studies are crucial for understanding the cellular response to a material. Publicly available data specifically for Dextrin Palmitate in these areas is limited; therefore, this section outlines standard testing protocols and discusses relevant data from its constituent parts or related materials.

Cytotoxicity

Cytotoxicity assays evaluate the potential of a substance to cause cell damage or death. While no specific cytotoxicity data for Dextrin Palmitate was identified, studies on its constituent, palmitate, have shown that at certain concentrations, it can induce apoptosis and potentiate toxicity in cell lines like HepG2 and pancreatic β-cells.[11][12] This highlights the importance of assessing the esterified form. A standard approach is the Neutral Red Uptake (NRU) assay.

Caption: Workflow for an in vitro Neutral Red Uptake (NRU) cytotoxicity assay.

Genotoxicity

Genotoxicity assays are used to detect if a substance can cause damage to the genetic material (DNA) of cells. A standard initial screening battery includes a bacterial reverse mutation test (Ames test) and an in vitro micronucleus assay. While no specific genotoxicity studies were found for Dextrin Palmitate, a food-grade dextrin was reported to be negative in both the Ames test and a mouse lymphoma mutation assay.[10] This suggests that the dextrin backbone is not genotoxic.

Hemocompatibility

Hemocompatibility testing is essential for any material intended for applications involving direct or indirect blood contact. It assesses effects such as hemolysis (red blood cell rupture), coagulation, and platelet activation. No hemocompatibility data for Dextrin Palmitate was found in the reviewed literature. For a comprehensive assessment, especially for drug delivery applications, this testing is critical.

Detailed Experimental Protocols

The following are representative protocols for key safety studies based on standard OECD (Organisation for Economic Co-operation and Development) guidelines, as specific detailed reports for Dextrin Palmitate are not publicly available.

Protocol: Acute Dermal Toxicity (Based on OECD TG 402)

-

Test System: Young adult albino rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

-

Dosage: A limit test is typically performed at 2,000 mg/kg body weight.

-

Procedure:

-

The day before the test, the dorsal area of the trunk of the animals is shaved.

-

Dextrin Palmitate is moistened with a vehicle (e.g., saline) to form a paste and applied uniformly over a 10% body surface area.

-

The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for 14 days.

-

Endpoint: The LD50 is determined. A result of >2,000 mg/kg with no mortality or significant toxic signs classifies the substance as having low acute dermal toxicity.[6][9]

Protocol: Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD TG 406)

This test assesses the potential of a substance to induce skin sensitization.

Caption: Workflow for the Guinea Pig Maximization Test (GPMT) for skin sensitization.

Summary and Conclusion

The available safety data for Dextrin Palmitate supports its biocompatibility for topical applications, demonstrating low acute systemic toxicity and a lack of skin irritation or sensitization potential.[6] However, for advanced applications, particularly in drug delivery systems where the material may have more intimate biological interactions, further characterization is warranted. Specific in vitro studies on cytotoxicity, genotoxicity, and hemocompatibility would provide a more complete safety profile and are recommended for any formulation intended for pharmaceutical use. The protocols and workflows provided in this guide serve as a foundational resource for researchers and developers to conduct these essential assessments.

References

- 1. Dextrin Palmitate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 2. specialchem.com [specialchem.com]

- 3. Dextrin palmitate | 83271-10-7 | FD170718 | Biosynth [biosynth.com]

- 4. Buy Dextrine palmitate (EVT-1725741) | 83271-10-7 [evitachem.com]

- 5. ulprospector.com [ulprospector.com]

- 6. cir-safety.org [cir-safety.org]

- 7. archives.federalregister.gov [archives.federalregister.gov]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. Safety profile of a food dextrin: acute oral, 90-day rat feeding and mutagenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Dextrin Palmitate: A Technical Guide to its Interactions with Hydrophobic and Hydrophilic Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dextrin Palmitate, an ester of dextrin and palmitic acid, is a non-ionic surfactant with a distinct amphiphilic structure. This technical guide provides an in-depth analysis of the core interactions of Dextrin Palmitate with both hydrophobic and hydrophilic molecules. Its unique properties make it a valuable excipient in various applications, including as an emulsifier, stabilizer, and a matrix for controlled drug delivery. This document details the underlying physicochemical principles governing these interactions, presents quantitative data from analogous systems, outlines detailed experimental protocols for characterization, and provides visualizations of the molecular interactions and experimental workflows.

Core Principles of Interaction

Dextrin Palmitate's functionality stems from its amphiphilic nature. The hydrophilic dextrin backbone, a polysaccharide composed of glucose units, readily interacts with aqueous environments and polar molecules through hydrogen bonding. Conversely, the hydrophobic palmitic acid chains, long-chain saturated fatty acids, create non-polar domains that can associate with hydrophobic molecules through van der Waals forces. This dual characteristic allows Dextrin Palmitate to act as an effective interface between oil and water phases, leading to the formation of stable emulsions and micellar structures.

Interaction with Hydrophobic Molecules

The primary interaction with hydrophobic molecules is driven by the palmitic acid chains. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), Dextrin Palmitate molecules self-assemble into micelles. These micelles have a core-shell structure where the hydrophobic palmitate chains form the core, creating a microenvironment suitable for encapsulating lipophilic molecules. This encapsulation can enhance the solubility and bioavailability of poorly water-soluble drugs.

Interaction with Hydrophilic Molecules

The hydroxyl groups present on the glucose units of the dextrin backbone are responsible for interactions with hydrophilic molecules and water. This hydrophilic shell of the micelle allows for dispersibility in aqueous media. Furthermore, the dextrin portion can interact with polar drug molecules, although the primary loading capacity of the micellar system is within the hydrophobic core.

Quantitative Data

Precise quantitative data for Dextrin Palmitate's interaction with specific molecules is often proprietary and not extensively available in public literature. However, by examining data from analogous polysaccharide-based systems, we can infer representative values for key performance indicators.

Encapsulation Efficiency and Drug Loading of Hydrophobic Molecules

The following table summarizes typical encapsulation efficiencies (EE) and drug loading capacities (LC) for hydrophobic drugs in dextrin-based and other polysaccharide nanoparticle systems. These values are illustrative of the potential performance of Dextrin Palmitate.

| Molecule (Analogous System) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference System |

| Curcumin (Zein/Carboxymethyl Dextrin NPs) | ~85.5% | Not Specified | Zein/Carboxymethyl Dextrin Nanoparticles[1] |

| Ibuprofen (Chitosan NPs) | >80% | Not Specified | Chitosan Nanoparticles[2] |

| Vitamin E (Spiral Dextrin) | 80.9% - 83.5% | Not Specified | Spiral Dextrin Inclusion Complexes[3] |

| Camptothecin (Hydrophobically Modified Glycol Chitosan) | >80% | Not Specified | Hydrophobically Modified Glycol Chitosan Nanoparticles[4] |

In Vitro Drug Release Kinetics of Hydrophobic Molecules

The release of an encapsulated drug from a Dextrin Palmitate matrix is a complex process involving diffusion, swelling, and erosion of the matrix. The Korsmeyer-Peppas model is commonly used to describe the release mechanism from polymeric matrices.

-

Equation: Mt / M∞ = k * tn

-

Mt / M∞ is the fraction of drug released at time t.

-

k is the release rate constant.

-

n is the release exponent, which indicates the release mechanism.

-

| Release Exponent (n) | Release Mechanism |

| ~ 0.5 | Fickian diffusion |

| 0.5 < n < 1.0 | Anomalous (non-Fickian) transport |

| 1.0 | Case II transport (zero-order release) |

For analogous systems like diltiazem HCl in λ-carrageenan matrices, the release exponent 'n' has been found to be around 0.61-0.62, indicating an anomalous, non-Fickian transport mechanism.[5]

Interfacial Properties: Contact Angle

The contact angle of water on a surface provides a measure of its hydrophobicity. While specific data for a pure Dextrin Palmitate film is scarce, studies on dextrin esters with varying acyl chain lengths have shown water contact angles of up to 102°, indicating a hydrophobic surface.[6]

Experimental Protocols

Determination of Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of a hydrophobic drug encapsulated within Dextrin Palmitate micelles or nanoparticles.

Methodology:

-

Preparation of Drug-Loaded Nanoparticles:

-

Disperse a known amount of Dextrin Palmitate in an aqueous solution.

-

Dissolve a known amount of the hydrophobic drug in a suitable organic solvent.

-

Add the drug solution to the Dextrin Palmitate solution under constant stirring to form an emulsion.

-

Evaporate the organic solvent to allow for the self-assembly of drug-loaded nanoparticles.

-

-

Separation of Free Drug:

-

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). The encapsulated drug will be in the pellet with the nanoparticles.

-

Alternatively, use size exclusion chromatography or dialysis to separate the nanoparticles from the unencapsulated drug.

-

-

Quantification of Free and Encapsulated Drug:

-

Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug.

-

Quantify the amount of encapsulated drug using the same analytical method.

-

-

Calculations:

-

Encapsulation Efficiency (%EE):

-

Drug Loading (%LC):

-

In Vitro Drug Release Study

Objective: To determine the release kinetics of an encapsulated drug from a Dextrin Palmitate matrix.

Methodology:

-

Preparation of the Release Medium: Prepare a buffer solution that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Place a known amount of the drug-loaded Dextrin Palmitate formulation into a dialysis bag with a specific molecular weight cut-off that allows the drug to pass through but retains the nanoparticles.

-

Release Study:

-

Immerse the sealed dialysis bag in a known volume of the release medium maintained at a constant temperature (e.g., 37°C) with continuous stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

-

Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time and fit the data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Differential Scanning Calorimetry (DSC)

Objective: To characterize the physical state of the encapsulated drug and to study the thermal properties of the Dextrin Palmitate formulation.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 3-5 mg) of the sample (pure drug, empty nanoparticles, and drug-loaded nanoparticles) into an aluminum DSC pan.

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The disappearance or shifting of the melting endotherm of the drug in the thermogram of the drug-loaded nanoparticles compared to the pure drug indicates that the drug is in an amorphous or molecularly dispersed state within the polymer matrix.

-

Contact Angle Measurement

Objective: To assess the surface hydrophobicity of a Dextrin Palmitate film.

Methodology:

-

Film Preparation: Prepare a thin, uniform film of Dextrin Palmitate on a solid substrate by a suitable method such as solvent casting.

-

Measurement:

-

Place the film on the stage of a contact angle goniometer.

-

Dispense a small droplet of purified water onto the surface of the film.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

-

Data Analysis:

-

Use the software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge.

-

Perform multiple measurements at different locations on the film to ensure reproducibility.

-

Visualizations

Molecular Interaction and Encapsulation Workflow

Caption: Workflow of hydrophobic drug encapsulation within a Dextrin Palmitate micelle.

In Vitro Drug Release Experimental Workflow

Caption: Experimental workflow for an in vitro drug release study.

Conclusion

Dextrin Palmitate is a versatile excipient with significant potential in pharmaceutical and cosmetic formulations due to its ability to interact favorably with both hydrophobic and hydrophilic molecules. Its capacity to form stable micelles allows for the effective encapsulation of poorly soluble compounds, potentially enhancing their delivery and efficacy. While specific quantitative data for Dextrin Palmitate is not extensively published, analysis of analogous polysaccharide systems provides valuable insights into its expected performance. The experimental protocols outlined in this guide offer a robust framework for the characterization of Dextrin Palmitate-based formulations, enabling researchers and developers to harness its full potential. Further research to establish a comprehensive public database of its interaction parameters with a wider range of molecules would be highly beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Development and evaluation of ibuprofen-loaded chitosan nanoparticles for pulmonary therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. encapsulated hydrophobic drug: Topics by Science.gov [science.gov]

- 5. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dextrin Palmitate Nanoparticles in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of dextrin palmitate nanoparticles as a versatile platform for drug delivery. Dextrin palmitate, a lipophilic derivative of dextrin, offers a biocompatible and biodegradable option for encapsulating therapeutic agents, enhancing their stability, and enabling targeted delivery.[] The methodologies outlined below are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in the field.

Overview of Dextrin Palmitate Nanoparticles

Dextrin palmitate is an ester of dextrin and palmitic acid, functioning as an emulsifier and stabilizing agent. In pharmaceutical applications, it is increasingly utilized for the formulation of nanoparticles that can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[2] These nanoparticles can be engineered to control drug release and target specific tissues, offering a promising avenue for advanced drug delivery systems.[3][4]

Preparation Methodologies

Two primary methods for the preparation of dextrin palmitate-based nanoparticles are detailed below: the solvent emulsion evaporation technique and the nanotemplate engineering method using a microemulsion precursor.

Solvent Emulsion Evaporation Technique

This method is widely used for the encapsulation of lipophilic drugs within a polymer matrix.[5] A lipophilic prodrug of a therapeutic agent, such as dexamethasone palmitate (DXP), can be effectively encapsulated into a polymer blend like poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) to form nanoparticles.[5]

-

Organic Phase Preparation: Dissolve 100 mg of PLGA-PEG and the desired amount of the lipophilic drug (e.g., dexamethasone palmitate) in 4 mL of an organic solvent such as dichloromethane.[5]

-

Aqueous Phase Preparation: Prepare a 20 mL aqueous solution of a surfactant, for instance, 1.5% (w/v) sodium cholate.[5]

-

Pre-emulsification: Add the organic phase to the aqueous phase and vortex the mixture at 3200 rpm for 1 minute to form a coarse pre-emulsion.[5]

-

Sonication: Immediately place the pre-emulsion in an ice bath and sonicate at 300 W for 1 minute using a probe sonicator to form a nanoemulsion.[5]

-

Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with purified water to remove any residual surfactant and unencapsulated drug.

-

Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or water for storage and further characterization.

Experimental Workflow for Solvent Emulsion Evaporation

Caption: Workflow for nanoparticle preparation via solvent emulsion evaporation.

Nanotemplate Engineering Method (Microemulsion Precursor)

This technique is suitable for preparing solid lipid nanoparticles (SLNs) incorporating dextrin palmitate. It involves the formation of a microemulsion that acts as a template for the nanoparticles.[6]

-

Oil Phase Preparation: Melt stearyl alcohol at a concentration of 1.6 mg/mL. To this, add dextrin palmitate, with the amount varying from 10-30% of the weight of the stearyl alcohol.[6]

-

Surfactant Mixture: Prepare a mixture of surfactants, for example, polysorbate 60 (0.4 mg/mL), Brij78® (2.8 mg/mL), and a pegylating agent like PEG6000 mono-stearate (PEG6000 MS) at a concentration of 2.5 mg/mL.[6]

-